pNP-ADPr vs. β-NAD+: A 100-Fold Shift in PARP-1 Catalytic Efficiency
pNP-ADPr is a highly effective substrate for poly(ADP-ribose) polymerase (PARP) enzymes, but its kinetic profile differs markedly from the natural substrate, β-NAD+. This is a critical distinction for assay design. While the affinity (Km) of pNP-ADPr for PARP-1 (151 μM) is comparable to that of β-NAD+ (145.4 μM), its maximum catalytic rate (Vmax) is approximately 100-fold lower [1]. This altered kinetic profile, reported in a patent detailing the substrate's use, underscores that pNP-ADPr cannot be used interchangeably with NAD+ for activity measurements and that assays must be optimized specifically for this substrate's lower turnover rate [1].
| Evidence Dimension | Kinetic parameters of human PARP-1 |
|---|---|
| Target Compound Data | Km = 151 μM, Vmax = 1.30 nmol/min/mg |
| Comparator Or Baseline | β-NAD+ (natural substrate): Km = 145.4 ± 36.0 μM, kcat = 4.7 ± 0.4 min⁻¹ |
| Quantified Difference | Km is similar (~4% higher for pNP-ADPr), while Vmax is approximately 100-fold lower for pNP-ADPr compared to β-NAD+ [1]. |
| Conditions | In vitro biochemical assay using purified enzymes and measuring product formation. |
Why This Matters
This large difference in catalytic rate (Vmax) means that assays using pNP-ADPr will have a significantly lower signal ceiling, directly impacting sensitivity and the dynamic range of high-throughput screening (HTS) protocols.
- [1] Nottbohm, A. C., et al. (2008). Colorimetric Substrate and Methods for Detecting Poly(ADP-ribose) Polymerase Activity including PARP Enzymes PARP-1, VPARP, and Tankyrase-1. U.S. Patent Application No. 20080176261. View Source
